methyl N-(methylsulfonyl)-N-phenylglycinate
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Overview
Description
Methyl N-(methylsulfonyl)-N-phenylglycinate is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Enhancements
A study by Liu and Li (2016) discusses the visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides, starting from bromomethyl phenyl sulfone derivatives. This method facilitates mild and efficient access to various (phenylsulfonyl)methylated compounds, demonstrating the utility of related sulfone compounds in organic synthesis under mild conditions (Fei Liu, Pixu Li, 2016).
Material Science Applications
Oyaizu et al. (2002) described the synthetic routes to ladder polymers consisting of benzenetetrayl subunits with oxo and methylsulfonio linkages. The key intermediate, poly(phenylene oxide)s having pendant methylsulfenyl groups, was prepared by copper-catalyzed oxidative polymerization. This research highlights the role of such compounds in developing semiconductive materials with potential applications in electronics (K. Oyaizu, Takefumi Mikami, Fumio Mitsuhashi, E. Tsuchida, 2002).
Anti-inflammatory and Antitumor Effects
Harrak et al. (2010) explored the design and synthesis of 4-(aryloyl)phenyl methyl sulfones as a novel class of cyclooxygenase inhibitors. Their study on the anti-inflammatory and antitumor effects of these compounds provides insights into their potential therapeutic applications. Molecular modeling indicated that the methylsulfone group of these compounds plays a crucial role in their binding and inhibitory activity against COX-2 isoenzymes, highlighting the importance of methylsulfonyl groups in drug design (Y. Harrak, Giovanni Casula, J. Basset, G. Rosell, S. Plescia, D. Raffa, M. Cusimano, R. Pouplana, M. Pujol, 2010).
Chemical Functionalization and Drug Development
Nieto et al. (2009) demonstrated the ortho functionalization of methyl R-phenylglycinate using the orthopalladated complex as a synthetic tool. This process introduced different functional groups at the ortho position of the aryl ring, showcasing the compound's utility in synthesizing amino esters and heterocycles with retained chirality. Such methodologies are critical in developing enantiomerically pure drugs and chemicals (Sonia Nieto, Palmira Arnau, E. Serrano, R. Navarro, T. Soler, C. Cativiela, E. Urriolabeitia, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-methylsulfonylphenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
Based on the structural similarity to other sulfone compounds, it can be inferred that it might interact with its targets through the sulfonyl functional group . This group is known for its chemical stability and resistance to decomposition at elevated temperatures .
Biochemical Pathways
Related compounds, such as metsulfuron-methyl, have been shown to undergo deesterification as a primary metabolic pathway . This process involves the removal of an ester group, resulting in the formation of corresponding deesterified derivatives .
Properties
IUPAC Name |
methyl 2-(N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)8-11(16(2,13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPEDRFLHGTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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